molecular formula C19H24N2O3 B2448272 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate CAS No. 1117768-50-9

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate

Cat. No. B2448272
CAS RN: 1117768-50-9
M. Wt: 328.412
InChI Key: LUULIKCMTDENTE-UHFFFAOYSA-N
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Description

“1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate” is a complex organic compound. It contains a cyanocyclohexyl group, a carbamoyl group, an ethyl group, and a phenylpropanoate group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyanocyclohexyl group, the introduction of the carbamoyl group, and the attachment of the ethyl 3-phenylpropanoate group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The compound contains a total of 51 atoms; 26 Hydrogen atoms, 20 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The exact 3D structure would depend on the specific spatial arrangement of these atoms and groups.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific safety data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, and determining its physical and chemical properties. Additionally, safety testing would be an important aspect of future research .

properties

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-15(18(23)21-19(14-20)12-6-3-7-13-19)24-17(22)11-10-16-8-4-2-5-9-16/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUULIKCMTDENTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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